

Methothrin molecular formula and molecular weight

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Compound of Interest

Compound Name: Methothrin

Cat. No.: B1142013

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In-Depth Technical Guide to Methothrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methothrin is a synthetic pyrethroid insecticide, a class of compounds known for their potent neurotoxic effects on insects and relatively lower toxicity to mammals. This technical guide provides a comprehensive overview of **Methothrin**, focusing on its core molecular properties, mechanism of action, synthesis, and analytical methodologies. Due to the limited availability of public data specific to **Methothrin**, this guide also incorporates data from structurally and functionally similar pyrethroids to provide a broader context for its potential biological and toxicological profile. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for the synthesis and analysis of related compounds are provided, alongside diagrammatic representations of key pathways and workflows to facilitate a deeper understanding of this class of insecticides.

Core Molecular and Physical Properties

Methothrin, a synthetic pyrethroid, possesses a distinct molecular structure that dictates its insecticidal activity and physical characteristics.

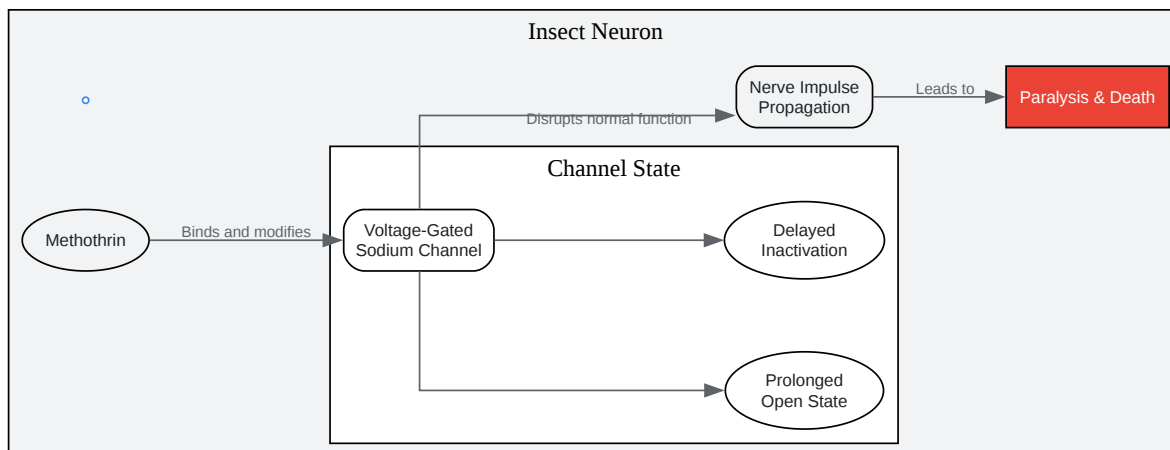
Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₆ O ₃	[1][2]
Molecular Weight	302.41 g/mol	[1][2]
IUPAC Name	[4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate	
CAS Registry Number	34388-29-9	
Appearance	Neat	[2]

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for **Methothrin**, like other pyrethroid insecticides, involves the disruption of nerve function in insects. This is achieved by targeting the voltage-gated sodium channels, which are crucial for the propagation of nerve impulses.

Pyrethroids bind to the sodium channels and modify their gating kinetics. Specifically, they slow down the rates of both activation and inactivation of the channels, leading to a persistent influx of sodium ions. This prolonged depolarization of the neuronal membrane results in hyperexcitability of the nervous system, leading to tremors, paralysis, and ultimately, the death of the insect.

The selectivity of pyrethroids for insects over mammals is attributed to several factors, including differences in the amino acid sequences of the sodium channel subunits, a higher sensitivity of insect sodium channels at lower temperatures, and the more efficient metabolism of pyrethroids in mammals.



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Pyrethroid interaction with a voltage-gated sodium channel.

Toxicological Profile

While specific toxicological data for **Methothrin** is not extensively available in the public domain, the general toxicity profile of pyrethroids provides valuable insights. The acute toxicity of pyrethroids is typically evaluated through oral, dermal, and inhalation routes in animal models.

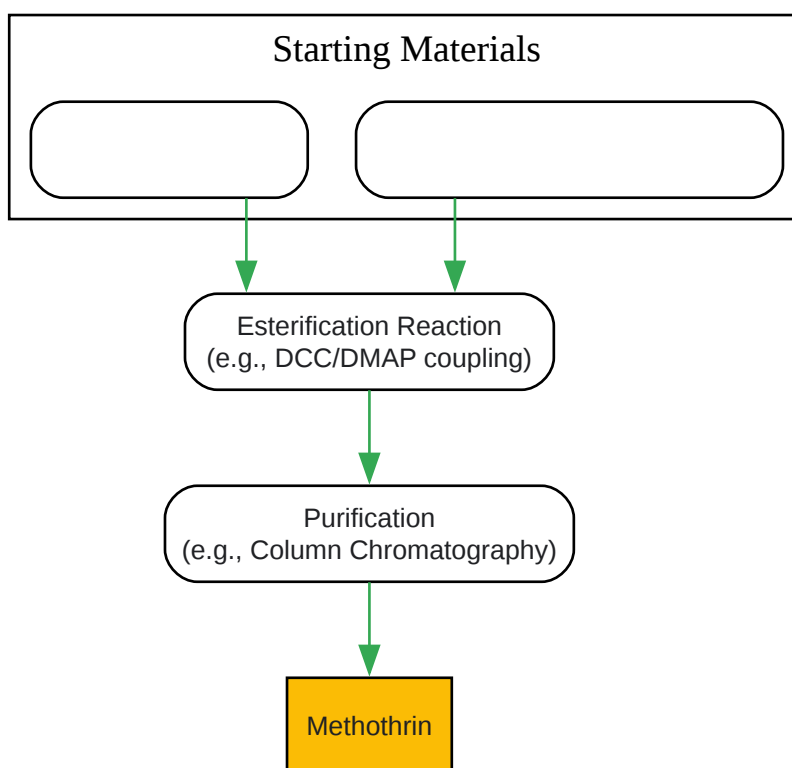
Pyrethroid	Test Animal	Route	LD ₅₀ / LC ₅₀	Reference
Permethrin	Rat	Oral	430 - 4000 mg/kg	
Deltamethrin	Rat	Oral	135 - 5000 mg/kg	
Sumithrin	Rat	Oral	>5000 mg/kg	[3]
Sumithrin	Rat	Dermal	>5000 mg/kg	[3]
Sumithrin	Rat	Inhalation (4h)	>5.2 mg/L	

Disclaimer: The toxicological data presented above is for pyrethroids structurally related to **Methothrin** and should be used for illustrative purposes only. Specific toxicity values for **Methothrin** may vary.

Experimental Protocols

Synthesis of Methothrin

The synthesis of **Methothrin** involves the esterification of chrysanthemic acid with 4-(methoxymethyl)benzyl alcohol. A general synthetic workflow is outlined below.



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General workflow for the synthesis of **Methothrin**.

Detailed Protocol for a Related Pyrethroid Synthesis (Illustrative Example):

A common method for the synthesis of pyrethroid esters is the reaction of the corresponding acid chloride with the alcohol in the presence of a base.

- **Preparation of Chrysanthemoyl Chloride:** Chrysanthemic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$) in an inert solvent (e.g., dichloromethane, toluene) to yield chrysanthemoyl chloride. The reaction is typically carried out at room temperature or with gentle heating. The excess chlorinating agent and solvent are removed under reduced pressure.
- **Esterification:** The resulting chrysanthemoyl chloride is then reacted with 4-(methoxymethyl)benzyl alcohol in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction. The reaction is usually performed in an inert solvent at room temperature.

- **Work-up and Purification:** After the reaction is complete, the reaction mixture is washed with water and brine to remove the base and any water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure **Methothrin**.

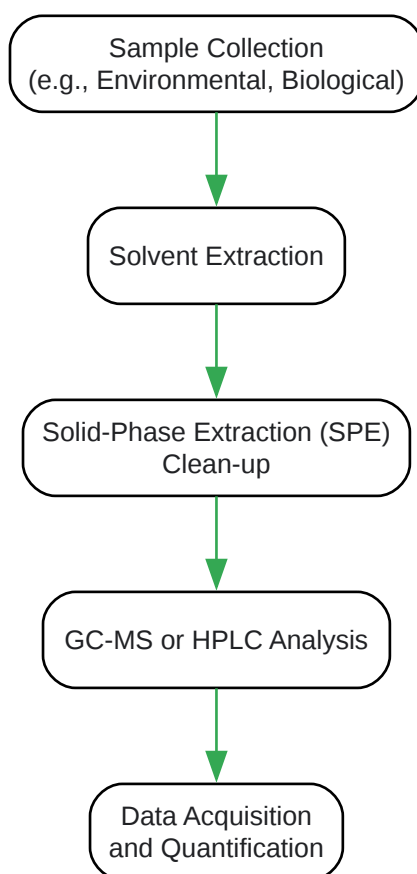
Analytical Methodology for Residue Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for the analysis of pyrethroid residues in various matrices.

General Protocol for GC-MS Analysis of Pyrethroid Residues:

- **Sample Preparation and Extraction:**
 - The sample (e.g., soil, water, biological tissue) is homogenized.
 - A known amount of the homogenized sample is extracted with an organic solvent such as acetone, acetonitrile, or a mixture of hexane and acetone.
 - The extract is filtered and concentrated under reduced pressure.
- **Clean-up:**
 - The concentrated extract is subjected to a clean-up procedure to remove interfering co-extractives. This is often achieved using solid-phase extraction (SPE) with cartridges containing silica gel, Florisil, or C18 sorbents.
 - The pyrethroid is eluted from the SPE cartridge with a suitable solvent.
- **GC-MS Analysis:**
 - The cleaned-up extract is concentrated to a small volume and an internal standard is added.
 - An aliquot of the sample is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).

- GC Conditions (Typical):
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250-280 °C.
 - Oven Temperature Program: A temperature gradient is used to separate the components of the mixture, for example, starting at 100 °C and ramping up to 280 °C.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of **Methothrin**.



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A typical workflow for the analysis of pyrethroid residues.

Conclusion

Methothrin, as a member of the synthetic pyrethroid family, is an effective insecticide due to its neurotoxic action on insect voltage-gated sodium channels. This guide has provided a detailed overview of its molecular characteristics, mechanism of action, and general synthetic and analytical procedures. While specific experimental and toxicological data for **Methothrin** remain limited in publicly accessible literature, the information compiled from related pyrethroids offers a valuable framework for researchers and professionals in the fields of agrochemistry, environmental science, and drug development. Further research is warranted to fully elucidate the specific properties and potential impacts of **Methothrin**.

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Address: 3281 E Guasti Rd

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